Mibampator - 375345-95-2

Mibampator

Catalog Number: EVT-276209
CAS Number: 375345-95-2
Molecular Formula: C21H30N2O4S2
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mibampator has been used in trials studying the treatment of Alzheimer's Disease.
Overview

Mibampator, also known as LY451395, is a compound that acts as a positive allosteric modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, commonly referred to as the AMPA receptor. This receptor plays a critical role in fast synaptic transmission in the central nervous system and is implicated in various neuropsychiatric disorders, including Alzheimer's disease. Mibampator has been investigated for its potential therapeutic effects on agitation and aggression in patients with Alzheimer's disease, although clinical trials have yielded mixed results regarding its efficacy and safety .

Source and Classification

Mibampator is classified as an AMPA receptor potentiator, which enhances the receptor's response to its natural ligand, glutamate. This classification places it within a broader category of compounds known as positive allosteric modulators, which can modify receptor activity without directly activating the receptor themselves. The compound was developed by Eli Lilly and Company and has undergone various phases of clinical testing, particularly focusing on neuropsychiatric symptoms associated with Alzheimer's disease .

Synthesis Analysis

Methods and Technical Details

The synthesis of mibampator involves several steps that utilize specific chemical reactions to construct its molecular framework. While detailed synthetic pathways are proprietary, general approaches to synthesizing similar compounds often include:

  1. Formation of Key Intermediates: Initial reactions typically involve the formation of key intermediates through condensation reactions between appropriate starting materials.
  2. Functional Group Modifications: Subsequent steps may involve the introduction or modification of functional groups to enhance biological activity or solubility.
  3. Purification: After synthesis, compounds are usually purified using techniques such as chromatography to isolate the desired product from by-products and unreacted materials.

For example, mibampator's synthesis may involve sulfonamide chemistry, which is common among AMPA receptor modulators .

Molecular Structure Analysis

Structure and Data

Mibampator's molecular structure is characterized by its unique arrangement of atoms that allows it to interact effectively with AMPA receptors. The chemical formula for mibampator is C₁₈H₂₁N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 363.44 g/mol.
  • Structural Features: The compound contains a sulfonamide group that is crucial for its interaction with the AMPA receptor.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to understand how it binds to the receptor at a molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

Mibampator participates in various chemical reactions that are essential for its pharmacological activity:

  1. Binding Reactions: The primary reaction of interest is its binding to AMPA receptors, where it stabilizes the open conformation of the receptor in response to glutamate.
  2. Metabolic Reactions: Once administered, mibampator undergoes metabolic transformations primarily in the liver, where cytochrome P450 enzymes may play a role in its biotransformation into active or inactive metabolites.

Understanding these reactions is crucial for predicting pharmacokinetics and potential interactions with other drugs .

Mechanism of Action

Process and Data

Mibampator enhances AMPA receptor activity through a mechanism known as positive allosteric modulation. This process involves:

  1. Allosteric Binding: Mibampator binds to a site distinct from the glutamate binding site on the AMPA receptor.
  2. Conformational Changes: This binding induces conformational changes that increase the receptor's responsiveness to glutamate, leading to enhanced synaptic transmission.
  3. Neurotransmission Enhancement: The result is an increase in excitatory neurotransmission which can improve cognitive function and alleviate symptoms such as agitation in Alzheimer's patients.

Research indicates that while mibampator shows promise in enhancing cognitive performance, its clinical efficacy has been inconsistent across trials .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mibampator exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water, which affects formulation strategies for oral administration.
  • Stability: Stability studies indicate that mibampator maintains integrity under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining appropriate dosing regimens and delivery methods in clinical settings .

Applications

Scientific Uses

Mibampator has been primarily investigated for its potential applications in treating neuropsychiatric disorders:

  1. Alzheimer's Disease: Clinical trials have focused on its ability to reduce agitation and aggression in Alzheimer's patients.
  2. Cognitive Enhancement: Research continues into its use as a cognitive enhancer in various neurodegenerative conditions.

Despite mixed results from clinical trials regarding efficacy on dementia symptoms, ongoing studies aim to better understand its role within neuropharmacology .

Pharmacological Classification & Receptor Target Dynamics

AMPA Receptor Positive Allosteric Modulators (PAMs): Biarylpropylsulfonamide Class

Mibampator (developmental code LY-451395) belongs to the biarylpropylsulfonamide class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor positive allosteric modulators (AMPA-R PAMs). This chemical scaffold is characterized by a sulfonamide group linked to a biphenyl-propyl backbone, optimizing interactions with allosteric sites on AMPA receptors. AMPA receptors are ionotropic glutamate receptors responsible for the majority of fast excitatory neurotransmission in the central nervous system. As a PAM, mibampator enhances glutamate-induced ion flux by slowing receptor desensitization and deactivation kinetics without directly activating the receptor itself [1] [8]. This pharmacological action amplifies synaptic strength and facilitates neuronal plasticity mechanisms critical for learning and memory [8] [10]. The biarylpropylsulfonamide design confers improved blood-brain barrier penetration and oral bioavailability compared to earlier AMPA-R modulators, making it suitable for central nervous system applications [1].

Structural Analogues of Mibampator: LY-404187, LY-503430, and PF-04958242

Mibampator shares structural and functional homology with several biarylpropylsulfonamide AMPA-R PAMs:

Table 1: Structural Analogues of Mibampator in the Biarylpropylsulfonamide Class

CompoundMolecular FormulaKey Structural FeaturesDevelopmental Status
Mibampator (LY451395)C₂₁H₃₀N₂O₄S₂N-[(2R)-2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamidePhase II (discontinued) [1]
LY-404187C₂₀H₂₈N₂O₄S₂Lacks methyl group on propyl linker vs. mibampatorPreclinical [1]
LY-503430C₂₀H₂₅ClN₂O₄S₂Chlorine substitution on biphenyl systemPhase I (Parkinson's) [1]
PF-04958242C₁₈H₂₀N₂O₄S₂Tetrahydrofuran linker, thiophene-cyano groupPhase II (schizophrenia, discontinued) [3] [4] [5]

These analogues exhibit varying potencies due to modifications to the core scaffold. LY-503430 incorporates a chlorine atom to enhance receptor affinity, while PF-04958242 (pesampator) features a tetrahydrofuran linker and thiophene-cyano group, contributing to its distinct binding kinetics (Ki = 170 nM, EC₅₀ = 370 nM) [3] [4]. All modulate AMPA receptors through similar allosteric mechanisms but differ in their pharmacokinetic profiles and therapeutic windows [1] [5].

High-Impact vs. Low-Impact AMPAR Potentiators: Mechanistic Differentiation

AMPA-R PAMs are classified as high-impact or low-impact based on their physiological effects:

Table 2: Comparative Characteristics of High-Impact vs. Low-Impact AMPA-R Potentiators

CharacteristicHigh-Impact PAMs (e.g., Mibampator)Low-Impact PAMs (e.g., CX-516, Farampator)
Receptor EffectsRobust slowing of desensitization/deactivationModest effects on desensitization
BDNF InductionSignificant increase in brain-derived neurotrophic factor (BDNF)Minimal or absent BDNF upregulation [5]
Cognitive EffectsEnhances cognition/memory at low dosesMilder procognitive effects
Dose Response CurveNarrow bell-shaped curveWider therapeutic window
Adverse Effect ThresholdMotor disruptions, convulsions, neurotoxicity at higher doses [1]Generally better tolerated [5]

High-impact modulators like mibampator produce pronounced increases in synaptic AMPA-R signaling, triggering substantial BDNF release and downstream trophic effects that support neuroplasticity [1] [5]. However, this robust potentiation carries risks: at doses slightly above the therapeutic range, high-impact PAMs induce motor coordination deficits, convulsions, and excitotoxicity in animal models [1]. In contrast, low-impact PAMs like CX-516 (and its prodrug farampator, CX-691) exhibit milder receptor effects, lack BDNF induction capabilities, and possess wider safety margins but demonstrate limited therapeutic efficacy in clinical settings [5]. Mibampator's clinical failure in Alzheimer's cognition trials was partly attributed to the inability to administer doses high enough for cognitive benefit due to toxicity concerns, reflecting the challenges of its high-impact profile [1] [6].

Allosteric Modulation Mechanisms and Receptor Trafficking Dynamics

Biarylpropylsulfonamide PAMs bind to an allosteric site located at the dimer interface of the AMPA-R ligand-binding domain (LBD). This binding stabilizes the agonist-bound conformation, reducing the rate and extent of receptor desensitization and delaying deactivation after glutamate removal [8] [10]. Prolonged channel opening increases cation influx (primarily Na⁺ and Ca²⁺), enhancing postsynaptic depolarization and strengthening synaptic transmission. Crucially, mibampator and related PAMs also influence receptor trafficking dynamics. Enhanced synaptic transmission promotes the activity-dependent diffusional trapping of AMPA receptors at synapses via interactions with transmembrane AMPA receptor regulatory proteins (TARPs) and scaffold proteins like PSD-95 [10]. This process involves the lateral diffusion of extrasynaptic AMPA-Rs into synaptic compartments where they become immobilized through binding to synaptic anchoring complexes – a process fundamental to long-term potentiation (LTP) [10]. High-impact PAMs significantly accelerate this synaptic incorporation, providing a molecular basis for their potent effects on synaptic plasticity and cognition [1] [10].

Properties

CAS Number

375345-95-2

Product Name

Mibampator

IUPAC Name

N-[(2R)-2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide

Molecular Formula

C21H30N2O4S2

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3/t17-/m0/s1

InChI Key

ULRDYYKSPCRXAJ-KRWDZBQOSA-N

SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

LY 451395
LY-451395
LY451395
N-((2-(4'-(2-(methylsulfonyl)amino)ethyl)(1,1'-biphenyl)-4-yl)propyl)-2-propanesulfonamide

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C

Isomeric SMILES

C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.